molecular formula C16H23NO3 B13680685 1-Boc-3-(2-methoxyphenyl)pyrrolidine

1-Boc-3-(2-methoxyphenyl)pyrrolidine

Cat. No.: B13680685
M. Wt: 277.36 g/mol
InChI Key: IXHHRMWJGKRNHR-UHFFFAOYSA-N
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Description

1-Boc-3-(2-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methoxyphenyl group attached to the third carbon of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(2-methoxyphenyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can yield the free amine.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The methoxyphenyl group may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

1-Boc-3-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-12(11-17)13-7-5-6-8-14(13)19-4/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHHRMWJGKRNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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